molecular formula C25H25NO B1163597 (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B1163597
M. Wt: 355.5 g/mol
InChI Key: NMSMHEOGZBXQDF-UHFFFAOYSA-N
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Scientific Research Applications

JWH 122 8-methylnaphthyl isomer’s applications span various scientific fields:

    Chemistry: It serves as a model compound for studying cannabinoid receptor interactions.

    Biology: Researchers use it to explore the endocannabinoid system and its effects.

    Medicine: Although not directly used in medicine, its study contributes to understanding cannabinoid pharmacology.

    Industry: Its presence in herbal products highlights the need for quality control and regulation.

Preparation Methods

The synthetic routes for JWH 122 8-methylnaphthyl isomer have not been extensively characterized in the literature. it is typically prepared through chemical synthesis using appropriate starting materials. Unfortunately, specific reaction conditions and industrial production methods remain undisclosed.

Chemical Reactions Analysis

Types of Reactions:: JWH 122 8-methylnaphthyl isomer can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations are influenced by the functional groups present in its structure.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products:: The specific products formed during these reactions depend on the reaction conditions and the position of the methyl group. Detailed studies on the major products are scarce.

Mechanism of Action

The exact mechanism by which JWH 122 8-methylnaphthyl isomer exerts its effects remains elusive. its high affinity for CB₁ and CB₂ receptors suggests potential modulation of the endocannabinoid system.

Comparison with Similar Compounds

JWH 122 8-methylnaphthyl isomer’s uniqueness lies in its distinct methyl group position. Similar compounds include JWH 122 (with the methyl group at the 4-position) and JWH 210 .

Properties

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3

InChI Key

NMSMHEOGZBXQDF-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C

Synonyms

(8-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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